![molecular formula C18H22N2O3S B5866559 N~1~-(4-ethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5866559.png)
N~1~-(4-ethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
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Overview
Description
N~1~-(4-ethylphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as "EMPG," is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. In
Mechanism of Action
The mechanism of action of EMPG is not fully understood, but it is believed to work by inhibiting certain enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. EMPG has also been found to bind to the GABA-A receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
EMPG has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. EMPG has also been found to reduce seizures in animal models of epilepsy. In addition, EMPG has been found to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
EMPG has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to have low toxicity in animal studies. However, one limitation of EMPG is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on EMPG. One area of interest is its potential use in the treatment of chronic pain and inflammation. EMPG may also have potential as an anti-cancer agent, and further studies are needed to explore this possibility. In addition, more research is needed to elucidate the mechanism of action of EMPG and to identify potential targets for its therapeutic use.
Synthesis Methods
EMPG can be synthesized through a multi-step process involving various chemical reactions. The first step involves the condensation of 4-ethylbenzaldehyde and 3-methylbenzaldehyde to form 1-(4-ethylphenyl)-2-(3-methylphenyl)ethene. This intermediate compound is then reacted with methanesulfonyl chloride to form N-(4-ethylphenyl)-N-(3-methylphenyl)methanesulfonamide. Finally, the addition of glycine to this compound results in the formation of EMPG.
Scientific Research Applications
EMPG has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. EMPG has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
N-(4-ethylphenyl)-2-(3-methyl-N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-15-8-10-16(11-9-15)19-18(21)13-20(24(3,22)23)17-7-5-6-14(2)12-17/h5-12H,4,13H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEZUWINMIJMIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC(=C2)C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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